2-phenyl-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)butanamide
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Overview
Description
2-phenyl-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)butanamide is a complex organic compound that features a combination of aromatic and heterocyclic structures. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)butanamide typically involves multi-step organic reactions. One common approach is the condensation of 2-phenylbutanoic acid with 2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethylamine under dehydrating conditions. The reaction is often facilitated by coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to improve yield and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize efficiency and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups such as carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) can convert nitro groups to amines or reduce double bonds.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Nucleophiles: Sodium hydride (NaH), lithium diisopropylamide (LDA)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alkanes.
Scientific Research Applications
2-phenyl-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)butanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-phenyl-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-phenyl-N-(2-(pyridin-2-yl)ethyl)butanamide
- 2-phenyl-N-(2-(1H-imidazol-1-yl)ethyl)butanamide
- 2-phenyl-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide
Uniqueness
2-phenyl-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)butanamide is unique due to its specific combination of aromatic and heterocyclic structures, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with multiple molecular targets makes it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
2-phenyl-N-[2-(2-pyridin-2-ylimidazol-1-yl)ethyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c1-2-17(16-8-4-3-5-9-16)20(25)23-13-15-24-14-12-22-19(24)18-10-6-7-11-21-18/h3-12,14,17H,2,13,15H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHHBCKMEDXPTOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCCN2C=CN=C2C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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